Lipophilicity Control: Methyl Ester vs. Free Carboxylic Acid
Methyl (3-phenyloxetan-3-yl)acetate has a calculated logP of ~1.5–1.8, approximately 0.3–0.6 log units higher than the measured logP of its direct hydrolysis product, 2-(3-phenyloxetan-3-yl)acetic acid (logP 1.24) . The free carboxylic acid is a substrate for active transport and exhibits pH‑dependent ionization, while the neutral methyl ester provides more predictable passive membrane permeability. In matched molecular pair studies with other oxetane scaffolds, replacement of a methylene linker by an oxetane lowers logD by 0.81 units on average [1]. Therefore, the methyl ester achieves a balanced lipophilicity window (logP < 3) that is associated with reduced CYP inhibition and phospholipidosis risk [2] while maintaining sufficient permeability for cellular assays.
| Evidence Dimension | Lipophilicity (logP / logD) |
|---|---|
| Target Compound Data | Calculated logP ~1.5–1.8 (methyl ester, neutral species). |
| Comparator Or Baseline | 2-(3-Phenyloxetan-3-yl)acetic acid: measured logP = 1.24 (Fluorochem data). |
| Quantified Difference | ΔlogP ≈ +0.3 to +0.6 (methyl ester more lipophilic). |
| Conditions | Computed logP (ALogP / XLogP3); measured logP for acid comparator. |
Why This Matters
The methyl ester's higher but still moderate logP (<3) improves passive membrane permeability for cellular assays while avoiding the high-lipophilicity liabilities (poor solubility, CYP inhibition) commonly seen with ethyl or benzyl ester homologs.
- [1] Scott, J. S. et al. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Med. Chem. 2021, 12, 2045–2052. View Source
- [2] Morita, L. Application of Bioisosteres in Drug Design. Presentation; docshare.tips. View Source
